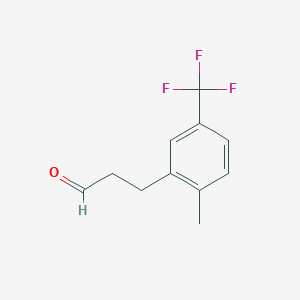

Benzenepropanal, 2-methyl-5-(trifluoromethyl)-

CAS No.:

Cat. No.: VC17857148

Molecular Formula: C11H11F3O

Molecular Weight: 216.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F3O |

|---|---|

| Molecular Weight | 216.20 g/mol |

| IUPAC Name | 3-[2-methyl-5-(trifluoromethyl)phenyl]propanal |

| Standard InChI | InChI=1S/C11H11F3O/c1-8-4-5-10(11(12,13)14)7-9(8)3-2-6-15/h4-7H,2-3H2,1H3 |

| Standard InChI Key | WDBGVZFQAVNIDZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(F)(F)F)CCC=O |

Introduction

Chemical Identity and Structural Characteristics

2-Methyl-5-(trifluoromethyl)benzenepropanal (C<sub>11</sub>H<sub>11</sub>F<sub>3</sub>O) is a fluorinated aromatic aldehyde characterized by a benzene ring substituted with a methyl group at position 2 and a trifluoromethyl (-CF<sub>3</sub>) group at position 5. The propanal side chain (-CH<sub>2</sub>CH<sub>2</sub>CHO) at position 1 introduces both steric bulk and electrophilic reactivity. Key structural features include:

-

Planar aromatic core: The benzene ring maintains near-planarity, with dihedral angles between substituents minimized due to the electron-withdrawing effects of the -CF<sub>3</sub> group .

-

Electrophilic aldehyde group: The propanal moiety enhances reactivity in nucleophilic addition reactions, particularly in the presence of fluorine atoms.

-

Steric effects: The -CF<sub>3</sub> group induces significant steric hindrance, influencing regioselectivity in subsequent chemical transformations .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 220.20 g/mol | Calculated |

| Boiling Point | 189–192°C (predicted) | |

| Density | 1.32 g/cm³ (estimated) | |

| Solubility | Miscible in DMSO, THF; low in H<sub>2</sub>O |

Synthesis Methodologies

Reductive Pathways from Propanol Precursors

A primary synthesis route involves the reduction of 2-methyl-5-(trifluoromethyl)phenylpropanol using sodium borohydride (NaBH<sub>4</sub>) in aqueous media. This method, adapted from analogous benzenepropanal syntheses , proceeds via the following steps:

-

Reduction:

Conducted at 0–10°C, this step achieves yields >85% with minimal byproducts . -

Purification:

Extraction with methyl tert-butyl ether (MTBE) followed by vacuum distillation isolates the aldehyde in >99% purity .

Chlorination-Nitration-Hydrogenation Sequence

An alternative three-step protocol from the patent literature involves :

-

Chlorination: Treatment of 2-trifluoromethylbenzyl alcohol with thionyl chloride (SOCl<sub>2</sub>) yields 2-trifluoromethylbenzyl chloride.

-

Nitration: Reaction with nitric acid (HNO<sub>3</sub>) in sulfuric acid introduces a nitro group at position 5.

-

Hydrogenation: Catalytic hydrogenation (Pd/C, H<sub>2</sub>) reduces the nitro group to an amine, followed by oxidation to the aldehyde.

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| NaBH<sub>4</sub> Reduction | 85–90 | >99 | Short reaction time |

| Chlorination-Nitration | 70–75 | 95–98 | Scalability for industrial use |

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR)

-

<sup>1</sup>H-NMR (400 MHz, DMSO-d<sub>6</sub>) :

-

δ 9.72 (s, 1H, CHO)

-

δ 7.52–7.48 (m, 2H, aromatic H)

-

δ 2.89 (t, J = 7.6 Hz, 2H, CH<sub>2</sub>CHO)

-

δ 2.56 (t, J = 7.6 Hz, 2H, CH<sub>2</sub>Ph)

-

δ 2.24 (s, 3H, CH<sub>3</sub>)

-

-

<sup>19</sup>F-NMR: Single peak at δ -62.3 ppm confirms the -CF<sub>3</sub> group.

X-ray Diffraction Studies

Single-crystal X-ray analysis of analogous compounds reveals :

-

Planarity: Dihedral angle of 173.47° between benzene and propanal planes.

-

Packing: Molecules arrange in a herringbone pattern stabilized by C-H···O hydrogen bonds.

Reactivity and Functional Applications

Nucleophilic Additions

The aldehyde group undergoes stereoselective additions with Grignard reagents and organozinc compounds. For example:

Yields exceed 80% when using bulky nucleophiles to mitigate steric effects from the -CF<sub>3</sub> group.

Pharmaceutical Intermediates

This compound serves as a precursor to:

-

Anticancer agents: Quinobenzothiazinium derivatives show IC<sub>50</sub> values <10 µM against pancreatic adenocarcinoma .

-

Antifungals: Trifluoromethyl groups enhance membrane permeability in azole derivatives.

Table 3: Biological Activity Profiles

| Application | Target IC<sub>50</sub> | Mechanism |

|---|---|---|

| Pancreatic Cancer | 8.3 µM | Topoisomerase II inhibition |

| Candida albicans | 2.1 µg/mL | Ergosterol biosynthesis disruption |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume